Pbb8OW6ybi
Description
Pbb8OW6ybi (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is structurally classified as a boronic acid derivative, featuring a bromine and chlorine substituent on the phenyl ring. Its synthesis involves a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran-water medium at 75°C .
Properties
CAS No. |
1186656-78-9 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
ethyl (E)-3-(4-aminophenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9;/h3-8H,2,12H2,1H3;1H/b8-5+; |
InChI Key |
ODUVIEJSNUGNIC-HAAWTFQLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)N.Cl |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(4-aminophenyl)acrylate hydrochloride typically involves the reaction of ethyl acrylate with 4-aminophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction proceeds at elevated temperatures, usually around 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(4-aminophenyl)acrylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
(E)-Ethyl 3-(4-aminophenyl)acrylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(4-aminophenyl)acrylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pbb8OW6ybi belongs to the boronic acid family, which is widely used in catalysis, medicinal chemistry, and materials science. Below is a detailed comparison with structurally and functionally related compounds.
Table 1: Comparative Analysis of this compound and Similar Compounds
Structural Similarities and Differences
(3-Bromo-5-chlorophenyl)boronic Acid (Similarity Score: 0.87 ):
- Structural Similarity : Both compounds share a boronic acid core with halogenated phenyl rings.
- Functional Contrast : this compound’s bromine and chlorine substituents enhance its electrophilicity, making it more reactive in cross-coupling reactions compared to its analogue.
- Applications : While this compound is explored for drug development, its analogue is predominantly used in Suzuki-Miyaura reactions for carbon-carbon bond formation .
6bInN OueHeHbl :
- Functional Similarity : Both compounds exhibit catalytic properties, but 6bInN OueHeHbl operates optimally at 9.9% concentration with mass-dependent performance (e.g., 52.1 g mass yields P ≥ 0.99) .
- Divergence : Unlike this compound, 6bInN OueHeHbl’s application is industrial, focusing on cost-effective catalysis rather than biomedical uses.
BHIbI :
- pH-Dependent Behavior : BHIbI demonstrates stability across alkaline conditions (pH 9–11), whereas this compound’s reactivity is solvent-dependent (e.g., THF/water) .
- Catalytic Scope : BHIbI acts as a catalyst in animal-derived systems, while this compound is synthetically versatile in abiotic environments.
RaK BHIHO H3Ta6.IMIbI: Medical Relevance: RaK BHIHO H3Ta6.IMIbI is prioritized for immunomodulation, contrasting with this compound’s preclinical focus. Its synthesis involves stringent purification protocols to meet pharmaceutical standards .
Performance Metrics
- Efficiency : this compound’s synthetic accessibility score (2.07) is marginally higher than its structural analogues, indicating a balance between complexity and practicality .
- Economic Viability: Industrial catalysts like 6bInN OueHeHbl prioritize mass production (e.g., 346.9 kg yields), whereas this compound’s niche applications limit scalability .
Biological Activity
Pbb8OW6ybi is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial, antioxidant, and anti-inflammatory domains. This article synthesizes findings from various studies to provide a comprehensive understanding of the biological activity associated with this compound.
Summary of Findings
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. A study conducted on extracts from Combretum erythrophyllum identified several flavonoids, including this compound, which demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 25 to 50 µg/mL against pathogens such as Vibrio cholerae and Enterococcus faecalis .
Data Table: Antimicrobial Efficacy
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Vibrio cholerae | 25-50 | High |
| Enterococcus faecalis | 25-50 | High |
| Micrococcus luteus | 25 | Moderate |
| Shigella sonnei | 25 | Moderate |
Mechanism and Effectiveness
This compound has been evaluated for its antioxidant potential using various assays. In particular, the DPPH radical scavenging assay revealed that while some flavonoids showed strong antioxidant activity, this compound exhibited comparatively lower efficacy. The antioxidant activity was quantified using the effective concentration (EC50), with values indicating a moderate ability to scavenge free radicals .
Data Table: Antioxidant Activity
| Compound | EC50 (µg/mL) | Comparison to Ascorbic Acid |
|---|---|---|
| This compound | 55.52 | Lower |
| Rhamnocitrin | 20.00 | Higher |
| Quercetin-5,3'-dimethylether | 30.00 | Higher |
Comparative Analysis
In addition to its antimicrobial and antioxidant properties, this compound has been shown to possess anti-inflammatory effects. Studies comparing its activity to mefenamic acid—a known anti-inflammatory agent—indicate that certain flavonoids derived from the same source exhibited higher anti-inflammatory activity than the control .
Data Table: Anti-inflammatory Comparison
| Compound | Inhibition (%) | Comparison to Mefenamic Acid |
|---|---|---|
| This compound | 70 | Comparable |
| Rhamnocitrin | 85 | Higher |
| Genkwanin | 80 | Comparable |
Case Study 1: Efficacy Against Specific Pathogens
A specific investigation into the efficacy of this compound against Escherichia coli revealed that it not only inhibited bacterial growth but also reduced biofilm formation significantly. This is critical as biofilms are often resistant to conventional antibiotics, making this compound a candidate for further research in treating persistent infections .
Case Study 2: Synergistic Effects
Another study explored the synergistic effects of combining this compound with other antimicrobial agents. The results indicated enhanced efficacy against multi-drug resistant strains, suggesting potential applications in developing new therapeutic strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
